molecular formula C18H13ClF3NO3 B3041486 2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate CAS No. 303188-00-3

2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate

Cat. No.: B3041486
CAS No.: 303188-00-3
M. Wt: 383.7 g/mol
InChI Key: CQTFFOKISXUFPN-UHFFFAOYSA-N
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Description

2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted oxoindoline moiety and a trifluoromethyl-substituted benzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the oxoindoline moiety.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate is unique due to the presence of both a chloro-substituted oxoindoline moiety and a trifluoromethyl-substituted benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-chloro-2-oxo-1,3-dihydroindol-4-yl)ethyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO3/c19-15-14-10(2-1-3-13(14)23-16(15)24)8-9-26-17(25)11-4-6-12(7-5-11)18(20,21)22/h1-7,15H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTFFOKISXUFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1)Cl)CCOC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate
Reactant of Route 2
2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-(trifluoromethyl)benzoate

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